molecular formula C14H12N2O5S B11647920 N-(4-acetylphenyl)-4-nitrobenzenesulfonamide CAS No. 5433-86-3

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11647920
CAS No.: 5433-86-3
M. Wt: 320.32 g/mol
InChI Key: BXAFWSDZHMBUEV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-(4-acetylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-(4-carboxyphenyl)-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential antibacterial and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both an acetyl group and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.

Properties

CAS No.

5433-86-3

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-2-4-12(5-3-11)15-22(20,21)14-8-6-13(7-9-14)16(18)19/h2-9,15H,1H3

InChI Key

BXAFWSDZHMBUEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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